4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid

Description

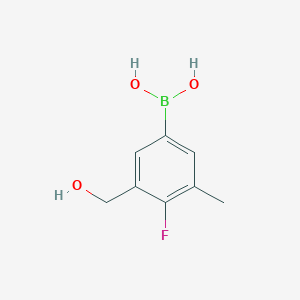

4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid is a fluorinated aromatic boronic acid derivative with a hydroxymethyl (-CH₂OH) group at position 3, a fluorine atom at position 4, and a methyl (-CH₃) group at position 5 on the phenyl ring. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The hydroxymethyl group provides a site for further functionalization, while fluorine enhances electronic properties and metabolic stability.

Properties

IUPAC Name |

[4-fluoro-3-(hydroxymethyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-3,11-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWRQXCPYJKBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)CO)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid derivative. The reaction is usually carried out under mild conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to promote the formation of the desired boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-Fluoro-3-(carboxymethyl)-5-methylphenylboronic acid.

Reduction: 4-Fluoro-3-(hydroxymethyl)-5-methylphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that boronic acids, including 4-fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid, can serve as effective anticancer agents. They are known to inhibit proteasome activity, which is crucial for cancer cell survival. The compound's ability to form reversible covalent bonds with diols allows it to interfere with cellular processes, potentially leading to apoptosis in cancer cells. Recent studies have highlighted its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

1.2 Antibacterial Properties

Boronic acids exhibit significant antibacterial activity by acting as inhibitors of β-lactamases, enzymes that confer antibiotic resistance in bacteria. The hydroxymethyl group in this compound enhances its binding affinity to the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli. .

1.3 Drug Delivery Systems

The compound's boron atom allows for the design of innovative drug delivery systems that can improve the bioavailability and targeting of therapeutic agents. Boronic acids can form stable complexes with sugars and glycoproteins, which can be exploited to enhance the delivery of drugs to specific tissues or cells, particularly in cancer therapy where targeted delivery is crucial .

Material Science Applications

2.1 Polymer Chemistry

In polymer science, this compound is utilized as a building block for synthesizing functional polymers. Its ability to undergo cross-linking reactions allows for the development of hydrogels and other materials with tailored properties for applications in drug delivery and tissue engineering .

2.2 Sensor Development

The compound has been explored for use in sensor technologies due to its interaction with carbohydrates and other biomolecules. By incorporating boronic acids into sensor designs, researchers can create highly sensitive detection systems for glucose and other analytes, which are critical in diabetes management and other health monitoring applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex that inhibits enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares 4-fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid with key analogs, emphasizing substituent positions and molecular properties:

*Calculated based on analogous structures.

Key Observations:

- Hydroxymethyl vs.

- Steric Effects: The 5-methyl group introduces steric hindrance, which may slow coupling reactions compared to non-methylated analogs (e.g., 3-fluoro-4-hydroxyphenylboronic acid) .

Biological Activity

4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the following structural characteristics:

- Molecular Formula : CHBFO

- Molecular Weight : 197.01 g/mol

- CAS Number : [B8204343]

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction can inhibit certain enzymes by blocking their active sites or altering their conformation, thus modulating various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For instance:

- Carbonic Anhydrases : Studies have shown that boronic acids can act as inhibitors for this class of enzymes, which are crucial in maintaining acid-base balance and facilitating gas exchange in tissues .

- Proteasome Inhibition : Certain derivatives of phenylboronic acids have demonstrated the ability to inhibit proteasomal activity, which is vital for protein degradation and regulation within cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It has shown potential against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity, suggesting its utility in developing new antibacterial agents .

Case Studies

- Antitumor Activity : A study explored the effects of boronic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several tumor types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Preliminary investigations have suggested neuroprotective properties, where the compound may mitigate oxidative stress in neuronal cells, indicating a possible role in treating neurodegenerative diseases .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid in academic laboratories?

- Methodological Answer : The synthesis typically involves functionalizing a pre-existing boronic acid scaffold. For example, the hydroxymethyl group can be introduced via formylation followed by reduction (e.g., NaBH₄) of a formyl intermediate. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors (e.g., 4-fluoro-5-methyl-3-bromo/iodobenzyl alcohol) with pinacol boronate esters may be employed. Purification via recrystallization or column chromatography is critical, as boronic acids are prone to protodeboronation .

Q. Which analytical techniques are optimal for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is standard, as noted for structurally similar boronic acids in reagent catalogs .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, hydroxymethyl proton signals at δ ~4.5 ppm).

- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch) and ~1330 cm⁻¹ (B–O bond).

- Mass Spectrometry : Exact mass verification (e.g., ESI-MS for [M+H]+) to rule out protodeboronation byproducts .

Q. How should this compound be stored to maintain stability in research settings?

- Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) in amber vials to minimize oxidation and moisture absorption. Desiccants (e.g., silica gel) should be used in storage containers, as boronic acids degrade in humid conditions .

Advanced Research Questions

Q. How do the electronic and steric effects of the hydroxymethyl and methyl substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine (para) enhances electrophilicity of the boron atom, accelerating transmetallation. However, the hydroxymethyl group (meta) may reduce reactivity via hydrogen bonding with the base.

- Steric Effects : The methyl group (meta to boron) introduces steric hindrance, potentially slowing coupling with bulky aryl halides. Optimization strategies include:

- Using Pd catalysts with bulky ligands (e.g., SPhos, XPhos).

- Adjusting reaction temperature (60–90°C) and base (Cs₂CO₃ vs. K₃PO₄).

- Comparative kinetic studies with analogous boronic acids (e.g., 4-Fluoro-3-methylphenylboronic acid ) can isolate substituent effects .

Q. What computational methods are suitable for predicting the aqueous stability and tautomeric behavior of this boronic acid?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model protodeboronation energy barriers and tautomeric equilibria (boronic acid vs. boroxine forms). Solvation effects (e.g., water, DMSO) can be incorporated via the PCM model.

- Molecular Dynamics (MD) : Simulate hydration shells to assess hydrolysis susceptibility.

- Cross-validate predictions with experimental ¹¹B NMR (boron chemical shifts ~28–32 ppm for trigonal planar geometry) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., melting points, NMR shifts) for this compound?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., Grignard vs. cross-coupling) to confirm consistency.

- Advanced Characterization :

- DSC : Measure melting points dynamically to detect polymorphism.

- Variable-Temperature NMR : Identify temperature-dependent tautomerization or aggregation.

- Compare data with structurally related compounds (e.g., 3-Fluoro-4-hydroxyphenylboronic acid ) to contextualize discrepancies .

Q. What strategies mitigate protodeboronation during derivatization reactions involving this boronic acid?

- Methodological Answer :

- Protecting Groups : Temporarily convert the boronic acid to a more stable ester (e.g., MIDA, pinacol) during harsh reactions.

- Low-Temperature Conditions : Perform reactions at ≤0°C in aprotic solvents (e.g., THF, DCM).

- Additives : Use Lewis acids (e.g., MgSO₄) to stabilize the boronate intermediate. Kinetic studies with deuterated analogs can track protodeboronation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.